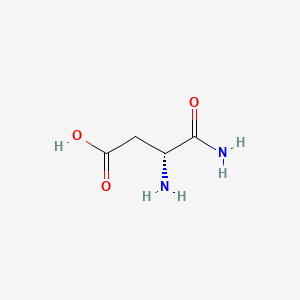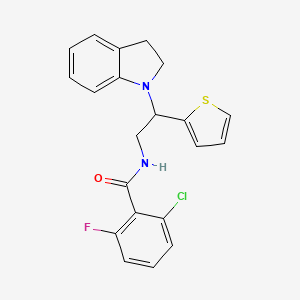![molecular formula C12H16ClN3O2 B2937278 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one CAS No. 2411223-75-9](/img/structure/B2937278.png)
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one, also known as CPP, is a chemical compound that has been used in various scientific research studies. CPP is a pyrido-pyrimidine derivative that has been shown to have potential therapeutic properties, particularly in the field of neuroscience. The purpose of
Mechanism of Action
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one acts as a competitive antagonist at the glycine binding site of the NMDA receptor. By binding to this site, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one prevents the binding of glycine, which is necessary for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor, which is thought to be involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can modulate the activity of NMDA receptors, which are involved in synaptic plasticity, learning, and memory processes. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, it is important to note that the effects of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can vary depending on the dose and administration route used.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one in lab experiments is that it can be synthesized relatively easily using a three-step process. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects, particularly in the field of neuroscience. However, it is important to note that the effects of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can vary depending on the dose and administration route used. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have potential toxic effects, particularly at high doses.
Future Directions
There are several future directions for research involving 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one. One area of research involves the development of novel compounds that can modulate the activity of NMDA receptors with greater specificity and efficacy. Additionally, further studies are needed to investigate the potential therapeutic properties of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to investigate the potential toxic effects of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one, particularly at high doses.
Synthesis Methods
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can be synthesized using a three-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with 2-chloropropionyl chloride in the presence of a base such as potassium carbonate. This results in the formation of ethyl 2-(2-chloropropanoyl)-4-phenylbutyrate. The second step involves the reaction of this intermediate with guanidine in the presence of a base such as sodium methoxide. This results in the formation of 7-(2-chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one. The final step involves the purification of the compound using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been used in various scientific research studies, particularly in the field of neuroscience. Studies have shown that 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has also been shown to have potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been used in studies investigating the role of NMDA receptors in pain processing and addiction.
properties
IUPAC Name |
7-(2-chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-3-15-7-14-10-6-16(11(17)8(2)13)5-4-9(10)12(15)18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIAWWQTGLRMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)CCN(C2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2937199.png)
![N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2937200.png)
![2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B2937201.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2937202.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2937203.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2937204.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2937215.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/no-structure.png)